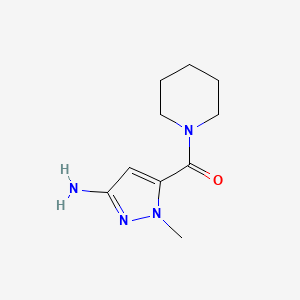

3-氨基-1-甲基吡唑-5-基哌啶基酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“3-Amino-1-methylpyrazol-5-yl piperidyl ketone” is a chemical compound with the molecular formula C10H16N4O . It is also known as "(5-amino-2-methylpyrazol-3-yl)-piperidin-1-ylmethanone" .

Synthesis Analysis

The synthesis of compounds similar to “3-Amino-1-methylpyrazol-5-yl piperidyl ketone” has been discussed in the literature . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .Molecular Structure Analysis

The molecular structure of “3-Amino-1-methylpyrazol-5-yl piperidyl ketone” can be represented by the canonical SMILES string: CN1C(=CC(=N1)N)C(=O)N2CCCCC2 .Chemical Reactions Analysis

The chemical reactions involving compounds similar to “3-Amino-1-methylpyrazol-5-yl piperidyl ketone” have been studied . For example, 5-amino-pyrazoles have proven to be a class of fascinating and privileged organic tools for the construction of diverse heterocyclic or fused heterocyclic scaffolds .Physical And Chemical Properties Analysis

The physical and chemical properties of “3-Amino-1-methylpyrazol-5-yl piperidyl ketone” include a molecular weight of 208.26 and a boiling point of 443.9±30.0 °C at 760 mmHg .科学研究应用

弗里德兰德缩合和吡唑并[3,4-b]吡啶的合成

涉及 5-氨基吡唑-4-甲醛和 α-亚甲基酮的弗里德兰德缩合已被用于吡唑并[3,4-b]吡啶的合成。这些化合物在药物化学和药物发现中具有潜在应用,突出了它们在合成复杂杂环结构中的重要性 (Jachak 等人,2005)。

β-(3-羟基吡唑-1-基)酮的对映选择性合成

通过迈克尔加成反应对 β-(3-羟基吡唑-1-基)酮进行对映选择性合成展示了这些化合物在生产高度对映选择性产物中的用途,这些产物在不对称合成和药物应用中很有价值 (Gogoi 等人,2009)。

3,4-取代-5-氨基吡唑的合成

3,4-取代-5-氨基吡唑的合成证明了它们作为药物化学中间体的显着性。这些化合物通过钯介导的 β-酮腈的 α-芳基化合成,展示了它们在药物发现项目中的多功能性 (Havel 等人,2018)。

Cu(I)/Fe(III) 促进的双羰基化

Cu(I)/Fe(III) 促进的 5-氨基吡唑与甲基酮的双羰基化说明了一种将羰基引入吡唑化合物中的创新方法。该方法可用于合成具有潜在生物活性的新型化合物 (Rastogi 等人,2019)。

神经肽 Y 拮抗剂的合成

从氨基吡唑开始并利用乙烯酮化学合成的神经肽 Y 拮抗剂突出了氨基吡唑在治疗肥胖等疾病的治疗剂开发中的实际应用。这证明了氨基吡唑衍生物在临床研究中的潜力 (Iida 等人,2005)。

手性布朗斯台德酸催化的直接曼尼希反应

涉及氨基吡唑的手性布朗斯台德酸催化的曼尼希反应证明了它们在温和条件下构建 β-氨基酮中的用途。这种方法对合成对映体纯化合物具有重要意义,在药物中很重要 (Uraguchi & Terada,2004)。

哌嗪衍生腙连接剂的应用

哌嗪衍生的腙连接剂已用于固相固定酮的烷基化,包括氨基吡唑。这突出了它们在固相合成中的用途,在药物和其他有机化合物的开发中提供了优势 (Lazny & Michalak,2002)。

未来方向

作用机制

Target of Action

It’s known that 5-amino-pyrazoles, a class to which this compound belongs, are often used as synthetic building blocks in the synthesis of diverse heterocyclic or fused heterocyclic scaffolds . These compounds have been found to be similar to biologically active compounds, especially in the field of pharmaceutics and medicinal chemistry .

Mode of Action

It’s known that the amino group in 5-amino-pyrazoles has significant basicity and nucleophilicity, which allows it to undergo a series of nucleophilic substitution reactions, leading to the formation of various pyrazole derivatives .

Biochemical Pathways

5-amino-pyrazoles are known to be involved in the synthesis of diverse heterocyclic compounds, including poly-substituted heterocyclic compounds and fused heterocyclic compounds .

Result of Action

It’s known that 5-amino-pyrazoles are similar to biologically active compounds and have diverse applications, especially in the field of pharmaceutics and medicinal chemistry .

属性

IUPAC Name |

(5-amino-2-methylpyrazol-3-yl)-piperidin-1-ylmethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N4O/c1-13-8(7-9(11)12-13)10(15)14-5-3-2-4-6-14/h7H,2-6H2,1H3,(H2,11,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIIOAGRDIHDCHS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)N)C(=O)N2CCCCC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(2,4-dichlorophenyl)-N-(3-(trifluoromethyl)phenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B2999744.png)

![N-[4-chloro-3-(trifluoromethyl)phenyl]-N'-cyclohexylurea](/img/structure/B2999745.png)

![2-[5-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl]-N-(4-fluorobenzyl)acetamide](/img/structure/B2999748.png)

![N-(2-(5-(3-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-propylpentanamide](/img/structure/B2999751.png)

![8-Boc-2-oxo-8-azabicyclo[3.2.1]octane](/img/structure/B2999753.png)

![1-(2-chloroethyl)-3-[(4-oxo-3H-phthalazin-1-yl)methyl]urea](/img/structure/B2999762.png)